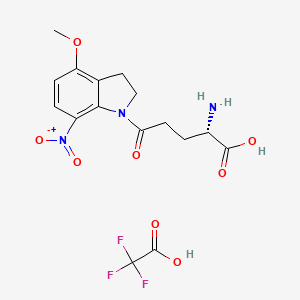
(alphaS)-alpha-amino-2,3-dihydro-4-methoxy-7-nitro-delta-oxo-1H-indole-1-pentanoic acid, 2,2,2-trifluoroacetate
描述
MNI-caged-L-glutamate is a form of glutamate linked to a 4-methoxy-7-nitroindolinyl (MNI) photoprotecting group that is pharmacologically inactive at neuronal glutamate receptors (up to mM concentrations). Upon exposure to light (300 - 380 nm excitation), L-glutamate is cleaved of MNI and released within submicroseconds. This compound can be used to investigate the mechanisms of fast synaptic glutamate receptors in situ.
生物活性
The compound (alphaS)-alpha-amino-2,3-dihydro-4-methoxy-7-nitro-delta-oxo-1H-indole-1-pentanoic acid, 2,2,2-trifluoroacetate is a member of the indole family and has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Synthesis and Structure
The synthesis of this compound involves the introduction of a nitro group, which is known to enhance biological activity. The general methods for synthesizing such compounds typically include nucleophilic reactions and electrophilic fluorination techniques. These methods are crucial for developing derivatives that exhibit enhanced potency against various biological targets.
Structural Characteristics
The structural framework of this compound includes:
- Indole core : A bicyclic structure that is often associated with various pharmacological properties.
- Nitro group : Imparts unique electronic properties that can influence biological interactions.
- Methoxy and trifluoroacetate substituents : These groups can affect solubility and bioavailability.
Antineoplastic Properties
Recent studies have highlighted the antineoplastic potential of nitro-substituted indoles. The introduction of the nitro group has been shown to enhance the cytotoxicity of these compounds against cancer cell lines. For instance, nitro compounds are known to induce apoptosis in various cancer types by generating reactive oxygen species (ROS) that lead to cellular stress and death .
Antimicrobial Activity
The nitro group also contributes to antimicrobial properties, making these compounds effective against a range of pathogens. Research indicates that nitro compounds exhibit significant activity against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the disruption of microbial DNA synthesis and function due to redox cycling facilitated by the nitro moiety .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies on similar indole derivatives have indicated their ability to modulate glutamatergic neurotransmission, which is crucial in conditions like amyotrophic lateral sclerosis (ALS). By influencing AMPA receptor activity, these compounds may help mitigate excitotoxicity .
Case Studies
- Anticancer Activity : A study demonstrated that a derivative of this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Neuroprotection in ALS Models : Experimental models indicated that treatment with this compound reduced neuronal death associated with excitotoxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | Observed Effects |
|---|---|---|
| Antineoplastic | Nitro-indole derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | Nitro compounds | Effective against H. pylori and M. tuberculosis |
| Neuroprotective | Indole derivatives | Reduced excitotoxicity in neuronal models |
属性
IUPAC Name |
(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6.C2HF3O2/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20;3-2(4,5)1(6)7/h3-4,9H,2,5-7,15H2,1H3,(H,19,20);(H,6,7)/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZQLUFSVKYSRH-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















